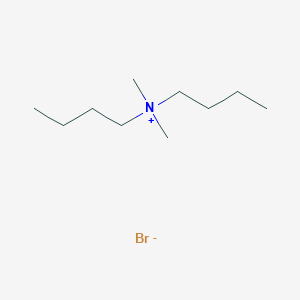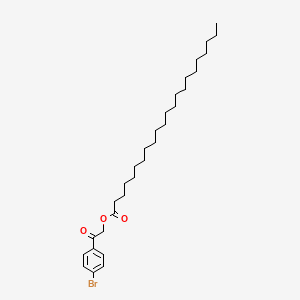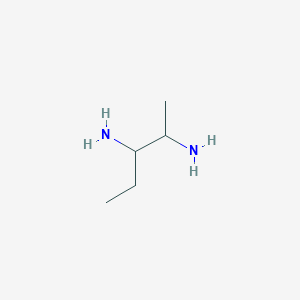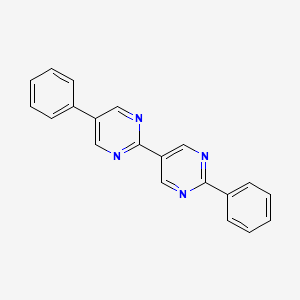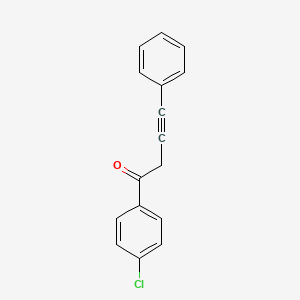![molecular formula C17H30OSi B14289046 [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane CAS No. 123621-30-7](/img/structure/B14289046.png)
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane is a chemical compound known for its unique structural properties and applications in various fields of science and industry. This compound features a methoxyphenyl group attached to a silicon atom, which is further bonded to three isopropyl groups. The presence of the methoxy group and the silicon atom imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane typically involves the reaction of (4-methoxyphenyl)methyl chloride with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include transition metal complexes and organometallic reagents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a hydroxy derivative.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxyphenylmethanol.
Substitution: Various silicon-containing derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of [(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can form stable bonds with various functional groups. These interactions contribute to the compound’s reactivity and its ability to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
[(4-Methoxyphenyl)methyl]tri(methyl)silane: Differing in the alkyl groups attached to the silicon atom, this compound exhibits different reactivity and applications.
[(4-Methoxyphenyl)methyl]tri(ethyl)silane: Similar in structure but with ethyl groups instead of isopropyl groups, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
123621-30-7 |
|---|---|
Molekularformel |
C17H30OSi |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H30OSi/c1-13(2)19(14(3)4,15(5)6)12-16-8-10-17(18-7)11-9-16/h8-11,13-15H,12H2,1-7H3 |
InChI-Schlüssel |
VGYFOHTYAFEUGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](CC1=CC=C(C=C1)OC)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)

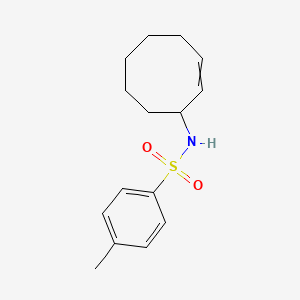
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
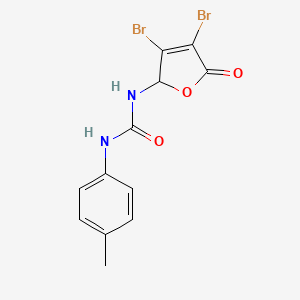
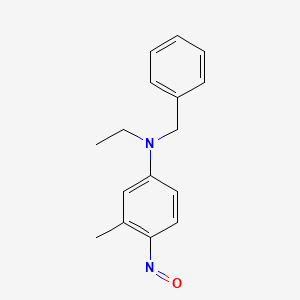
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
